molecular formula C22H26N2O4 B4035153 4-METHOXY-N-{[1-(4-METHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE

4-METHOXY-N-{[1-(4-METHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE

Cat. No.: B4035153
M. Wt: 382.5 g/mol
InChI Key: JANHMLHMHSKHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHOXY-N-{[1-(4-METHOXYBENZOYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methoxy-N-{[1-(4-methoxybenzoyl)-4-piperidinyl]methyl}benzamide is 382.18925731 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Antimicrobial Preservatives : Parabens, including methylparaben and propyl paraben, share structural similarities with benzamide derivatives. These compounds are extensively used as preservatives in food, cosmetics, and pharmaceuticals due to their antimicrobial properties. Research has explored their occurrence, fate, and behavior in aquatic environments, indicating that despite wastewater treatments, parabens persist at low concentration levels in effluents, suggesting continuous environmental exposure and the need for monitoring and potential regulation (Haman et al., 2015).

Prokinetic Agents in Gastrointestinal Motility Disorders : Cisapride, a substituted piperidinyl benzamide chemically related to metoclopramide, serves as an orally administered prokinetic agent that facilitates or restores motility throughout the gastrointestinal tract. Its specificity for enhancing acetylcholine release in the myenteric plexus without central depressant or antidopaminergic effects marks a significant advancement in treating gastrointestinal motility disorders (McCallum et al., 2012).

DNA Binding and Analysis : Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, are critical in molecular biology for chromosome and nuclear staining. These compounds are instrumental in analyzing nuclear DNA content and chromosome structure, highlighting the significance of benzimidazole derivatives in genetic research (Issar & Kakkar, 2013).

Environmental Impact and Toxicology

Degradation and Toxicity of Pharmaceuticals : The environmental persistence and potential toxicity of pharmaceutical compounds, including those related to benzamide derivatives, have garnered significant attention. Research focusing on the advanced oxidation processes to degrade contaminants like acetaminophen highlights the generation of by-products and their biotoxicity, underscoring the necessity for effective wastewater treatment technologies to mitigate environmental and health risks (Qutob et al., 2022).

Sunscreen Active Ingredients and Environmental Effects : The environmental effects of UV filters, including oxybenzone, have been critically reviewed, focusing on their presence in aquatic environments and potential impacts on coral reefs and fish species. This research underscores the need for evaluating the ecological consequences of chemical compounds used in consumer products and the development of environmentally friendly alternatives (Schneider & Lim, 2019).

Properties

IUPAC Name

4-methoxy-N-[[1-(4-methoxybenzoyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-27-19-7-3-17(4-8-19)21(25)23-15-16-11-13-24(14-12-16)22(26)18-5-9-20(28-2)10-6-18/h3-10,16H,11-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANHMLHMHSKHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.